molecular formula C9H9F3N4 B1474646 2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 1779997-08-8

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B1474646
CAS No.: 1779997-08-8
M. Wt: 230.19 g/mol
InChI Key: PNKFPCAYGXJLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H9F3N4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase . The inhibition of these enzymes can lead to various physiological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity. Additionally, this compound can induce conformational changes in target proteins, leading to altered protein function and downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as persistent upregulation of stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, toxic effects have been observed, including liver damage and neurotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . These interactions can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound has been shown to accumulate in specific tissues, such as the liver and brain, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications .

Properties

IUPAC Name

2-[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h1-2,5H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKFPCAYGXJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 2
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 3
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 5
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 6
2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.